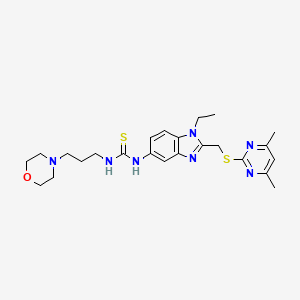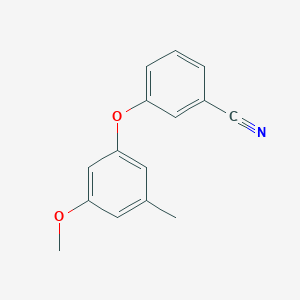![molecular formula C21H21F3O5S B12637966 [8-(4-Methoxyphenyl)-4-methyl-2,3,6,7-tetrahydro-1-benzoxonin-9-yl] trifluoromethanesulfonate](/img/structure/B12637966.png)
[8-(4-Methoxyphenyl)-4-methyl-2,3,6,7-tetrahydro-1-benzoxonin-9-yl] trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[8-(4-méthoxyphényl)-4-méthyl-2,3,6,7-tétrahydro-1-benzoxonin-9-yl] trifluorométhanesulfonate est un composé organique complexe présentant des applications potentielles dans divers domaines scientifiques. Ce composé se caractérise par sa structure unique, qui comprend un groupe méthoxyphényle, un cycle tétrahydrobenzoxonin et un groupe trifluorométhanesulfonate. Ces caractéristiques structurelles contribuent à sa réactivité et à son utilité potentielle en synthèse chimique et en recherche.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du [8-(4-méthoxyphényl)-4-méthyl-2,3,6,7-tétrahydro-1-benzoxonin-9-yl] trifluorométhanesulfonate implique généralement plusieurs étapes, à partir de précurseurs facilement disponibles. Les étapes clés comprennent:
Formation du cycle tétrahydrobenzoxonin : Ceci peut être réalisé par une réaction de cyclisation impliquant un précurseur approprié, tel qu'un dérivé hydroxyphényle, en milieu acide ou basique.
Introduction du groupe méthoxyphényle : Cette étape implique souvent une réaction d'alkylation ou d'acylation de Friedel-Crafts utilisant un halogénure de méthoxyphényle ou un anhydride.
Fixation du groupe trifluorométhanesulfonate : Ceci est généralement réalisé par une réaction de sulfonation utilisant de l'anhydride trifluorométhanesulfonique ou un réactif similaire.
Méthodes de production industrielle
La production industrielle de ce composé suivrait probablement des voies de synthèse similaires, mais à plus grande échelle. L'optimisation des conditions réactionnelles, telles que la température, la pression et le choix du solvant, serait cruciale pour maximiser le rendement et la pureté. De plus, les processus industriels devraient tenir compte du coût et de la disponibilité des matières premières et des réactifs, ainsi que de l'extensibilité de la synthèse.
Analyse Des Réactions Chimiques
Types de réactions
[8-(4-méthoxyphényl)-4-méthyl-2,3,6,7-tétrahydro-1-benzoxonin-9-yl] trifluorométhanesulfonate peut subir divers types de réactions chimiques, notamment:
Oxydation : Le groupe méthoxyphényle peut être oxydé pour former des quinones correspondantes ou d'autres dérivés oxydés.
Réduction : Le cycle tétrahydrobenzoxonin peut être réduit pour former des dérivés benzoxonin entièrement saturés.
Substitution : Le groupe trifluorométhanesulfonate peut être substitué par des nucléophiles, tels que des amines ou des thiols, pour former de nouveaux dérivés.
Réactifs et conditions communs
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium, le trioxyde de chrome et le peroxyde d'hydrogène.
Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont généralement utilisés.
Substitution : Les réactions de substitution nucléophile nécessitent souvent des bases douces, telles que la triéthylamine, et des solvants comme le dichlorométhane ou l'acétonitrile.
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du groupe méthoxyphényle peut produire des quinones, tandis que la substitution du groupe trifluorométhanesulfonate peut produire une variété de dérivés fonctionnalisés.
Applications De Recherche Scientifique
Chimie : Il peut être utilisé comme bloc de construction pour la synthèse de molécules plus complexes, en particulier dans le développement de produits pharmaceutiques et de produits agrochimiques.
Biologie : Ses dérivés peuvent avoir une activité biologique, ce qui en fait un candidat pour la découverte et le développement de médicaments.
Industrie : Il peut être utilisé dans la synthèse de produits chimiques et de matériaux de spécialité, tels que les polymères et les matériaux avancés.
Mécanisme d'action
Le mécanisme d'action du [8-(4-méthoxyphényl)-4-méthyl-2,3,6,7-tétrahydro-1-benzoxonin-9-yl] trifluorométhanesulfonate dépend de son application spécifique et des cibles moléculaires impliquées. En général, il peut interagir avec les enzymes ou les récepteurs, modulant leur activité et conduisant à divers effets biologiques. Le groupe trifluorométhanesulfonate peut améliorer la réactivité et l'affinité de liaison du composé, ce qui en fait un modulateur puissant des voies moléculaires.
Mécanisme D'action
The mechanism of action of [8-(4-Methoxyphenyl)-4-methyl-2,3,6,7-tetrahydro-1-benzoxonin-9-yl] trifluoromethanesulfonate depends on its specific application and the molecular targets involved. Generally, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethanesulfonate group can enhance the compound’s reactivity and binding affinity, making it a potent modulator of molecular pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
- [8-(4-méthoxyphényl)-4-méthyl-2,3,6,7-tétrahydro-1-benzoxonin-9-yl] méthanesulfonate
- [8-(4-méthoxyphényl)-4-méthyl-2,3,6,7-tétrahydro-1-benzoxonin-9-yl] toluènesulfonate
Unicité
Comparé à des composés similaires, le [8-(4-méthoxyphényl)-4-méthyl-2,3,6,7-tétrahydro-1-benzoxonin-9-yl] trifluorométhanesulfonate est unique en raison de la présence du groupe trifluorométhanesulfonate. Ce groupe confère des propriétés chimiques distinctes, telles qu'une réactivité et une stabilité accrues, ce qui peut améliorer l'utilité du composé dans diverses applications.
Propriétés
Formule moléculaire |
C21H21F3O5S |
|---|---|
Poids moléculaire |
442.4 g/mol |
Nom IUPAC |
[8-(4-methoxyphenyl)-4-methyl-2,3,6,7-tetrahydro-1-benzoxonin-9-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C21H21F3O5S/c1-14-4-3-5-17-18(28-13-12-14)10-11-19(29-30(25,26)21(22,23)24)20(17)15-6-8-16(27-2)9-7-15/h4,6-11H,3,5,12-13H2,1-2H3 |
Clé InChI |
RREXBZIVAVQUEV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCCC2=C(C=CC(=C2C3=CC=C(C=C3)OC)OS(=O)(=O)C(F)(F)F)OCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[2-(Cyclobutanesulfonyl)phenyl]methyl}-2,2,2-trifluoroacetamide](/img/structure/B12637885.png)


![1-Isoquinolinamine, 3,4-dihydro-3-(3'-methoxy[1,1'-biphenyl]-3-yl)-](/img/structure/B12637914.png)
![6-Amino-2-(methylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B12637921.png)
![1H-1-Benzazepine-1-acetic acid, 3-[(4-chlorophenyl)thio]-2,3,4,5-tetrahydro-2-oxo-](/img/structure/B12637941.png)
![2-[3-(Bromomethyl)phenyl]-4-phenylthiazole](/img/structure/B12637945.png)
![3-Methylene-8-ethoxycarbonyl-8-aza-bicyclo[3.2.1]octane](/img/structure/B12637953.png)

![N-(2,4-dimethoxyphenyl)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12637960.png)
![1,2-Diiodo-4-nitro-5-[(propan-2-yl)oxy]benzene](/img/structure/B12637970.png)


![N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-iodobenzamide](/img/structure/B12637988.png)
